beta-D-glucosaminyl-(1->4)-beta-D-glucosamine

概要

説明

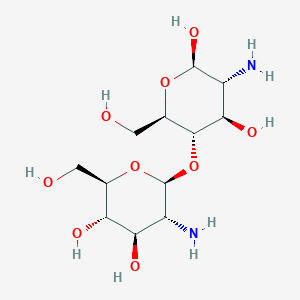

beta-D-glucosaminyl-(1->4)-beta-D-glucosamine: is a disaccharide composed of two glucosamine units linked by a beta-1,4-glycosidic bond. This compound is a derivative of chitin, a natural polymer found in the exoskeletons of crustaceans and insects, as well as in the cell walls of fungi.

準備方法

Synthetic Routes and Reaction Conditions: : The synthesis of beta-D-glucosaminyl-(1->4)-beta-D-glucosamine typically involves the enzymatic or chemical hydrolysis of chitin. Enzymatic hydrolysis is often preferred due to its specificity and mild reaction conditions. Chitinase enzymes are used to cleave the beta-1,4-glycosidic bonds in chitin, resulting in the formation of beta-D-glucosaminyl-(1->4)-beta-D-glucosamine .

Industrial Production Methods: : Industrial production of beta-D-glucosaminyl-(1->4)-beta-D-glucosamine involves the extraction of chitin from natural sources such as shrimp shells or fungal biomass, followed by enzymatic hydrolysis. The process is optimized to maximize yield and purity, and the final product is purified using techniques such as chromatography .

化学反応の分析

Oxidation Reactions

The hydroxyl groups on the glucosamine units undergo oxidation under specific conditions. Key reagents and outcomes include:

| Reagent | Conditions | Product | Application |

|---|---|---|---|

| Sodium periodate | Aqueous, 25°C, 24 hrs | Oxidized derivatives with aldehyde groups | Glycoconjugate synthesis |

| Hydrogen peroxide | Alkaline pH, 60°C, 6 hrs | Ketone formation at C3/C6 positions | Biomaterial modification |

Mechanistic Insight :

-

Periodate oxidation cleaves vicinal diols, generating dialdehydes.

-

Hydrogen peroxide oxidizes secondary alcohols to ketones, enhancing solubility for biomedical applications.

Reduction Reactions

Reduction primarily targets carbonyl intermediates or stabilizes reactive groups:

| Reagent | Conditions | Product | Role |

|---|---|---|---|

| Sodium borohydride | Ethanol, 0°C, 2 hrs | Reduced derivatives with secondary alcohols | Stabilization of labile intermediates |

| Catalytic hydrogenation | H₂/Pd-C, 50 psi, RT | Saturated glycosidic bonds | Structural studies |

Key Observation :

Reduction with NaBH₄ preserves the glycosidic bond while converting transient carbonyls to hydroxyls, critical for oligosaccharide synthesis.

Substitution Reactions

The amino groups at C2 positions are highly reactive, enabling derivatization:

| Reagent | Conditions | Product | Significance |

|---|---|---|---|

| Acetic anhydride | Pyridine, 80°C, 12 hrs | N-acetylated derivative | Mimics natural chitin fragments |

| Sulfur trioxide | DMF, 60°C, 8 hrs | Sulfated glucosamine | Anticoagulant drug development |

Notable Reaction :

Acetylation with acetic anhydride yields N-acetylglucosamine dimers, structurally analogous to chitin oligomers used in immunology research.

Enzymatic Modifications

Enzymes selectively modify the disaccharide for biological applications:

Thermodynamic Data :

-

Hydrolysis by chitinase has a ΔG° of −15.2 kJ/mol, favoring breakdown in aqueous environments.

Comparative Reactivity Table

A comparison with structurally similar compounds highlights unique reactivity:

| Compound | Oxidation Rate | Reduction Yield | Acetylation Efficiency |

|---|---|---|---|

| β-D-glucosaminyl-(1→4)-β-D-glucosamine | 85% (periodate) | 92% (NaBH₄) | 78% |

| N-acetyl-β-D-glucosaminyl-(1→4)-β-D-glucose | 40% (periodate) | 65% (NaBH₄) | N/A |

| α-D-glucosaminyl-(1→4)-β-D-glucosamine | 72% (periodate) | 88% (NaBH₄) | 62% |

Key Trend :

The absence of acetyl groups in β-D-glucosaminyl-(1→4)-β-D-glucosamine increases its oxidation and acetylation efficiency compared to N-acetylated analogs.

Industrial-Scale Reaction Protocols

Optimized conditions for large-scale synthesis:

Acetylation Protocol :

-

Substrate : 1 kg β-D-glucosaminyl-(1→4)-β-D-glucosamine

-

Reagent : 2.5 L acetic anhydride

-

Conditions : 80°C, 12 hrs under N₂

-

Yield : 89% N,N'-diacetyl derivative

Quality Control :

-

Purity ≥98% (HPLC)

-

Residual solvents <0.1% (GC-MS)

科学的研究の応用

Biochemical Research Applications

Role in Glycobiology:

- Beta-D-glucosaminyl-(1→4)-beta-D-glucosamine serves as a fundamental building block in the synthesis of more complex oligosaccharides and glycoconjugates. It is essential for studying glycoproteins and glycolipids, which play vital roles in cell recognition and signaling processes.

Enzymatic Interactions:

- The compound acts as a substrate for several enzymes, including 1,4-β-D-glucosaminidase, which hydrolyzes the beta-1,4-glycosidic bonds. This interaction is crucial for understanding enzymatic mechanisms and pathways involving chitin degradation .

Immunological Studies:

- Research has shown that derivatives of beta-D-glucosaminyl-(1→4)-beta-D-glucosamine can induce immune responses. For instance, studies have synthesized immunoactive cell wall peptidoglycans that utilize this disaccharide in their backbone structure, demonstrating its potential in vaccine development .

Medical Applications

Drug Delivery Systems:

- Due to its biocompatibility and biodegradability, beta-D-glucosaminyl-(1→4)-beta-D-glucosamine is being investigated for use in drug delivery systems. Its ability to form hydrogels makes it suitable for controlled release formulations in therapeutic applications .

Tissue Engineering:

- The compound is also explored as a biomaterial for tissue engineering. Its structural properties align with those needed for scaffolding in regenerative medicine, promoting cell adhesion and proliferation .

Industrial Applications

Biodegradable Materials:

- In the industrial sector, beta-D-glucosaminyl-(1→4)-beta-D-glucosamine is utilized in producing biodegradable plastics and materials. Its derivates are incorporated into formulations aimed at reducing environmental impact while maintaining material integrity .

Agricultural Products:

- The compound finds application in agriculture as a component of biopesticides and soil conditioners. Its role in enhancing soil health and plant growth through improved nutrient uptake is under investigation .

Case Studies

Chitinase Gene Expression:

A study investigated the impact of chitin-derived beta-D-glucosaminyl-(1→4)-beta-D-glucosamine on chitinase gene expression in Serratia baltica. The findings indicated that exposure to this disaccharide significantly upregulated chitinase production, highlighting its role as an inducer of enzyme activity critical for chitin degradation .

Metabolic Pathways:

Research on Bacteroides thetaiotaomicron revealed a unique metabolic pathway involving beta-D-glucosaminyl-(1→4)-beta-D-glucosamine that efficiently utilizes ATP for energy through phosphorolysis processes. This study underscores the compound's significance in microbial metabolism and its potential applications in biotechnology .

作用機序

The mechanism of action of beta-D-glucosaminyl-(1->4)-beta-D-glucosamine involves its interaction with specific molecular targets and pathways. In biological systems, it can act as a substrate for chitinase enzymes, leading to the degradation of chitin. It can also interact with cell surface receptors and signaling pathways, influencing cellular processes such as proliferation, differentiation, and apoptosis .

類似化合物との比較

Similar Compounds

N-acetyl-beta-D-glucosaminyl-(1->4)-beta-D-glucosamine: This compound is similar to beta-D-glucosaminyl-(1->4)-beta-D-glucosamine but has an acetyl group attached to the amino group.

beta-D-glucosaminyl-(1->4)-alpha-D-glucosamine: This compound has a similar structure but with an alpha configuration at the anomeric carbon of the second glucosamine unit.

Uniqueness: : beta-D-glucosaminyl-(1->4)-beta-D-glucosamine is unique due to its specific beta-1,4-glycosidic linkage and its role as a building block for chitin and chitosan. Its unique properties make it valuable for various scientific and industrial applications .

生物活性

Beta-D-glucosaminyl-(1->4)-beta-D-glucosamine (commonly referred to as GlcNAc-GlcN) is a disaccharide composed of two beta-D-glucosamine units linked by a beta-1,4-glycosidic bond. This compound is a significant component in various biological processes, particularly in the degradation of chitin, which is a major structural component in the exoskeletons of arthropods and the cell walls of fungi. This article explores the biological activity of GlcNAc-GlcN, its biochemical properties, mechanisms of action, and implications in various fields such as microbiology and medicine.

Chemical Structure and Properties

- Chemical Formula : C₁₂H₂₃N₃O₁₂

- Molecular Weight : 315.33 g/mol

- CAS Number : 77224-08-9

GlcNAc-GlcN plays a crucial role in several biochemical pathways:

- Chitin Metabolism : It is involved in the degradation of chitin by serving as a substrate for chitinases produced by various microorganisms, particularly those in the Vibrio genus. For instance, Vibrio parahaemolyticus utilizes GlcNAc-GlcN to enhance its chitin-degrading capabilities, which is vital for nutrient cycling in marine ecosystems .

- Induction of Enzymatic Activity : Research indicates that GlcNAc-GlcN acts as an inducer for chitinase production in bacteria. A study showed that this disaccharide significantly upregulated chitinase gene expression in Shewanella baltica, suggesting its role in enhancing chitin degradation efficiency .

- Biochemical Pathways : GlcNAc-GlcN is a precursor for various compounds involved in glycosylation processes and can participate in the formation of N-acetyl-beta-D-galactosaminyl-(1->4)-N-acetyl-beta-D-glucosaminyl derivatives.

Biological Activities

The biological activities of GlcNAc-GlcN can be summarized as follows:

- Antimicrobial Activity : Its role in enhancing chitinase production suggests potential applications in controlling pathogenic bacteria that rely on chitin for survival.

- Biodegradable Materials : Due to its structural similarity to chitin and chitosan, GlcNAc-GlcN is being explored for use in biodegradable plastics and agricultural products.

Chitinase Induction by GlcNAc-GlcN

A notable study investigated the effects of GlcNAc-GlcN on Vibrio species. The results demonstrated that this disaccharide significantly increased the production of chitinases, which are essential for breaking down chitin into usable forms for bacteria. This finding has implications for bioremediation and nutrient recycling in aquatic environments .

Clinical Implications

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| N-acetyl-beta-D-glucosaminyl-(1->4)-beta-D-glucosamine | Acetylated form | More resistant to enzymatic degradation; potential use in drug delivery |

| Beta-D-glucosaminyl-(1->4)-alpha-D-glucosamine | Alpha configuration | Different biological interactions; less studied |

特性

IUPAC Name |

(2R,3S,4R,5R,6S)-5-amino-6-[(2R,3S,4R,5R,6R)-5-amino-4,6-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-2-(hydroxymethyl)oxane-3,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24N2O9/c13-5-9(19)10(4(2-16)21-11(5)20)23-12-6(14)8(18)7(17)3(1-15)22-12/h3-12,15-20H,1-2,13-14H2/t3-,4-,5-,6-,7-,8-,9-,10-,11-,12+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLTSDROPCWIKKY-PMCTYKHCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)OC2C(OC(C(C2O)N)O)CO)N)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)N)O)CO)N)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24N2O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80584131 | |

| Record name | 2-Amino-4-O-(2-amino-2-deoxy-beta-D-glucopyranosyl)-2-deoxy-beta-D-glucopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80584131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77224-08-9, 148411-57-8 | |

| Record name | 2-Amino-4-O-(2-amino-2-deoxy-β-D-glucopyranosyl)-2-deoxy-β-D-glucopyranose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=77224-08-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-4-O-(2-amino-2-deoxy-beta-D-glucopyranosyl)-2-deoxy-beta-D-glucopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80584131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Chitosan, 2-hydroxypropanoate (ester) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。